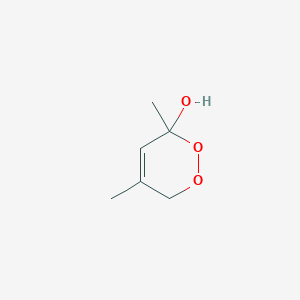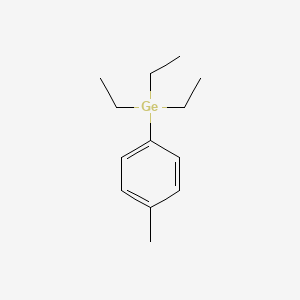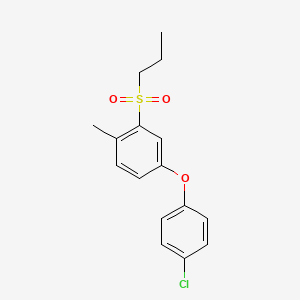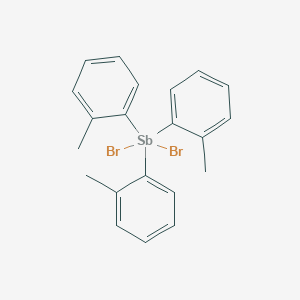
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol is a heterocyclic organic compound with a unique structure that includes a dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-dioxin with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxin ring to a more saturated form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted dioxins.
Applications De Recherche Scientifique
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Indole Derivatives: Possess significant biological activities, including antiviral and anticancer properties.
Imidazole: Widely used in pharmaceuticals for its diverse biological activities.
Uniqueness
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol is unique due to its dioxin ring structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the dioxin ring or have different functional groups.
Propriétés
Numéro CAS |
60026-75-7 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4,6-dimethyl-3H-1,2-dioxin-6-ol |
InChI |
InChI=1S/C6H10O3/c1-5-3-6(2,7)9-8-4-5/h3,7H,4H2,1-2H3 |
Clé InChI |
OWWQEBMCZPCGEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(OOC1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)

![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)


![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
